"2H-Perfluoro-5-methyl-3,6-dioxanonane chemical structure and properties"
"2H-Perfluoro-5-methyl-3,6-dioxanonane chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS No. 3330-14-1). This per- and polyfluoroalkyl substance (PFAS) is a fluorinated ether with potential applications as a solvent and intermediate in various chemical syntheses. This document consolidates available physical and chemical data, outlines general experimental considerations for its analysis, and presents its molecular structure through a detailed diagram. The information is intended to support research and development activities, particularly in the fields of chemistry and drug development.
Chemical Structure and Identification
2H-Perfluoro-5-methyl-3,6-dioxanonane is a complex ether characterized by a high degree of fluorination. Its structure consists of a nine-atom backbone containing two ether linkages and a methyl branch.
Molecular Formula: C₈HF₁₇O₂[1][2][3]
Molecular Weight: 452.07 g/mol [1][2][3]
CAS Number: 3330-14-1[1][2][3]
Synonyms:
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1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane
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Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro-[4]
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Freon E 2[5]
The chemical structure of 2H-Perfluoro-5-methyl-3,6-dioxanonane can be visualized as follows:
Caption: Chemical structure of 2H-Perfluoro-5-methyl-3,6-dioxanonane.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈HF₁₇O₂ | [1][2][3] |
| Molecular Weight | 452.07 g/mol | [1][2][3] |
| Melting Point | -122 °C | Synquest Labs SDS |
| Boiling Point | 103 - 105 °C | Synquest Labs SDS |
| Density | 1.659 g/mL at 25 °C | Synquest Labs SDS |
| Physical State | Liquid | PubChem |
Chemical Properties and Reactivity
Due to the high strength of carbon-fluorine and ether bonds, 2H-Perfluoro-5-methyl-3,6-dioxanonane is expected to be a chemically stable and relatively inert compound.
General reactivity characteristics of perfluoroethers include:
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Thermal Stability: The presence of numerous C-F bonds contributes to high thermal stability.
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Chemical Inertness: Perfluoroethers are generally resistant to attack by most acids, bases, oxidizing, and reducing agents under normal conditions. The ether oxygen atoms, however, can influence the bond dissociation energy of adjacent C-F bonds.[6][7]
A Safety Data Sheet for the compound indicates that it is incompatible with strong acids and strong bases.
Synthesis and Manufacturing
A specific, detailed synthesis protocol for 2H-Perfluoro-5-methyl-3,6-dioxanonane is not publicly available. However, general methods for the synthesis of perfluoroalkyl ethers often involve the reaction of perfluoroolefins with alcohols. One common approach is the fluorination of partially fluorinated ethers, which are themselves synthesized from the reaction of aliphatic alcohols with perfluoroolefins.[8]
A patent for "Electronic telecommunications articles comprising crosslinked fluoropolymers and methods" mentions the CAS number 3330-14-1 in the context of it being an example of a partially fluorinated ether solvent. This suggests its potential use or synthesis in industrial applications.
Spectroscopic Data
Mass Spectrometry (MS): PubChem lists a GC-MS spectrum for this compound (Source of Spectrum: O1-34-1717-11), though the detailed fragmentation pattern and experimental conditions are not provided.[4]
Experimental Protocols and Analytical Methods
Due to the limited availability of specific experimental protocols for 2H-Perfluoro-5-methyl-3,6-dioxanonane, this section provides a general workflow for its analysis based on its classification as a volatile fluorinated compound. The U.S. Environmental Protection Agency (EPA) includes this compound in its "Other Test Method (OTM) 50" for the analysis of volatile fluorinated compounds in stationary source emissions, which utilizes thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS).
General GC-MS Analysis Workflow:
Caption: General workflow for the analysis of volatile fluorinated compounds.
Applications and Relevance to Drug Development
While specific applications of 2H-Perfluoro-5-methyl-3,6-dioxanonane in drug development are not documented, its properties suggest potential utility in this field.
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Solvent: Its fluorinated nature could make it a suitable solvent for fluorinated drug candidates or for specific reactions where traditional solvents are inadequate. Fluorinated ethers are being explored as electrolyte solvents in battery technology due to their stability.[9]
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Intermediate: PubChem lists its use as an "intermediate," suggesting it could be a building block in the synthesis of more complex molecules.
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Drug Delivery: The unique properties of fluoropolymers, such as biocompatibility and chemical resistance, are utilized in various pharmaceutical applications, including fluid delivery systems and encapsulation of instruments.[10] Although not a polymer, the properties of this fluorinated ether may be of interest in related research.
The incorporation of fluorine into drug molecules can significantly enhance metabolic stability, bioavailability, and efficacy.[11] As a fluorinated building block, this compound could potentially be used to introduce fluorinated moieties into larger molecules.
Biological Activity and Toxicology
There is limited publicly available information on the biological activity or toxicology of 2H-Perfluoro-5-methyl-3,6-dioxanonane. As a PFAS, it falls under a class of compounds that are of interest to regulatory bodies due to their persistence in the environment. Some fluorinated ethers have been studied for their anesthetic properties and associated toxicity, which is often linked to their metabolism.[12] However, no such data has been found specifically for 2H-Perfluoro-5-methyl-3,6-dioxanonane.
Conclusion
2H-Perfluoro-5-methyl-3,6-dioxanonane is a perfluorinated ether with established basic chemical identifiers and some physical properties. The lack of detailed, publicly available experimental data, including synthesis protocols and comprehensive spectroscopic analysis, presents a significant knowledge gap. Its classification as a PFAS and inclusion in EPA analytical methods highlight its environmental relevance. While direct applications in drug development are not yet reported, its properties as a fluorinated solvent and potential synthetic intermediate suggest areas for future research and exploration. Further investigation is required to fully characterize this compound and unlock its potential applications.
References
- 1. scbt.com [scbt.com]
- 2. 3330-14-1 CAS MSDS (2H-PERFLUORO-5-METHYL-3,6-DIOXANONANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2H-全氟(5-甲基-3,6-二氧杂壬烷) | 3330-14-1 [m.chemicalbook.com]
- 4. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sibran.ru [sibran.ru]
- 9. pnas.org [pnas.org]
- 10. adtech.co.uk [adtech.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
